Fasudil hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Vascular Disorders:

- Cerebral Vasospasm: Fasudil is approved in Japan and China for treating cerebral vasospasm, a narrowing of the brain's blood vessels following subarachnoid hemorrhage. Studies suggest it improves blood flow and reduces neurological deficits. [Source: ]

- Pulmonary Hypertension: Fasudil shows promise in treating pulmonary hypertension, characterized by high blood pressure in the lungs. Research indicates it improves lung function and exercise capacity in patients with this condition. [Source: ]

Neurodegenerative Diseases:

- Alzheimer's Disease: Fasudil's ability to improve blood flow and reduce inflammation sparks interest in its potential for treating Alzheimer's disease. Preclinical studies suggest it may improve cognitive function and reduce brain atrophy. [Source: ]

- Parkinson's Disease: Initial studies indicate Fasudil may improve motor function and slow disease progression in Parkinson's disease patients. Further research is needed to confirm these findings. [Source: ]

Fibrotic Diseases:

- Liver Fibrosis: Fasudil shows promise in preventing and treating liver fibrosis, a condition characterized by excessive scar tissue buildup. Studies suggest it inhibits hepatic stellate cell activation, key players in fibrosis development. [Source: ]

- Kidney Fibrosis: Research suggests Fasudil may protect against kidney fibrosis, a complication of various kidney diseases. Studies indicate it reduces inflammation and promotes tissue repair. [Source: ]

Other Potential Applications:

- Cancer: Fasudil's anti-tumorigenic properties are being explored in various cancers. Studies suggest it may inhibit cancer cell invasion and metastasis. [Source: ]

- Stroke: Fasudil's neuroprotective effects are being investigated in stroke models. Studies suggest it may reduce brain damage and improve functional recovery after stroke. [Source: ]

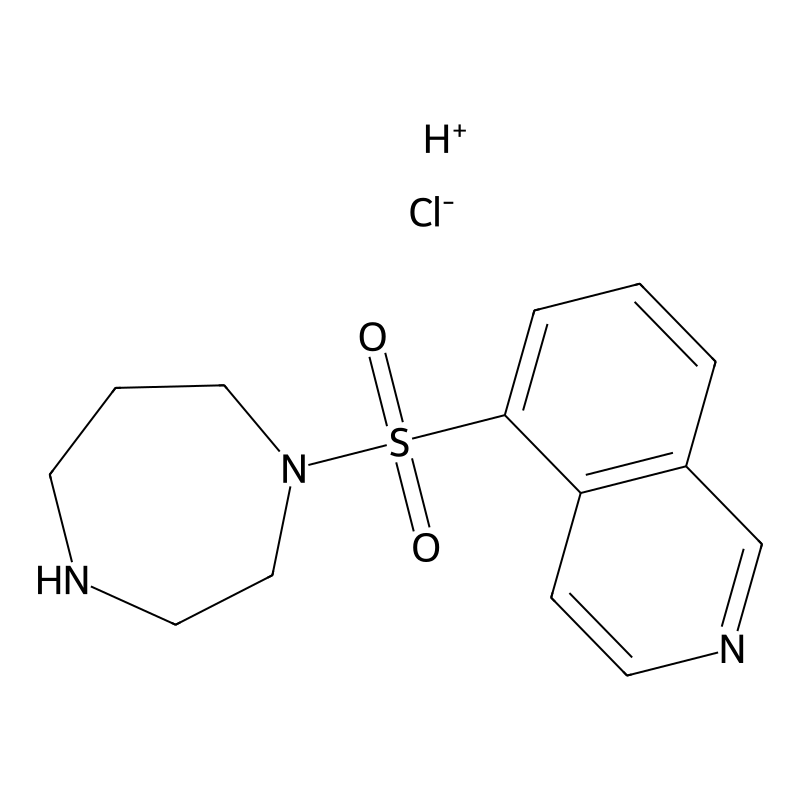

Fasudil hydrochloride is a potent and selective inhibitor of Rho-associated protein kinase, also known as Rho kinase. It is primarily used in the treatment of cerebral vasospasm and has shown potential in various other therapeutic areas, including cardiovascular diseases and neuroprotection. The chemical formula for fasudil hydrochloride is C₁₄H₁₈ClN₃O₂S, with a molecular weight of approximately 327.83 g/mol .

- Sulfonylation: The reaction of 5-isoquinoline sulfonyl chloride with an amino-protected homopiperazine to form a sulfonamide.

- Deprotection: Removal of the amino protecting group from the reaction product to yield fasudil hydrochloride.

- Recrystallization: Purification steps to enhance the yield and purity of the final product .

Fasudil hydrochloride exhibits significant biological activity as a Rho kinase inhibitor, which plays a crucial role in various cellular processes, including smooth muscle contraction and cell migration. By inhibiting Rho kinase, fasudil leads to:

- Vasodilation: Relaxation of vascular smooth muscle, which aids in reducing blood pressure.

- Neuroprotection: Potential benefits in conditions such as cerebral ischemia by preventing neuronal cell death.

- Anti-inflammatory effects: Reduction in inflammation through modulation of cellular signaling pathways .

The synthesis of fasudil hydrochloride can be achieved through multiple methods:

- Traditional Method: Involves the sulfonylation of 5-isoquinoline sulfonyl chloride with amino-protected homopiperazine followed by deprotection.

- Unconventional Synthetic Process: A more efficient method has been developed using readily available starting materials like ethylenediamine and 5-isoquinoline sulfonyl chloride, which reduces costs and improves yields .

Fasudil hydrochloride is primarily used in:

- Cerebral Vasospasm Treatment: Approved for use in managing post-subarachnoid hemorrhage complications.

- Cardiovascular Diseases: Investigated for its potential to treat conditions like carotid stenosis.

- Neuroprotective Research: Studied for its effects on ischemic brain damage and other neurodegenerative conditions .

Studies have indicated that fasudil hydrochloride interacts with several biological pathways:

- It inhibits the phosphorylation of myosin light chain, thereby affecting smooth muscle contraction.

- It has been shown to modulate inflammatory responses in various cell types, highlighting its potential in treating inflammatory diseases .

Similar Compounds

Fasudil hydrochloride shares structural and functional similarities with several other compounds. Here are some notable examples:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Hydroxyfasudil | C₁₄H₁₇N₃O₂S | Active metabolite of fasudil |

| Y27632 | C₁₄H₁₈N₂O₂S | Another Rho kinase inhibitor |

| H1152 | C₁₄H₁₈N₂O₂S | Selective Rho kinase inhibitor |

| GSK269962A | C₁₅H₁₉N₃O₂S | Inhibitor with similar mechanisms |

Uniqueness of Fasudil Hydrochloride

Fasudil hydrochloride is unique due to its specific action on Rho kinase, making it particularly effective in treating cerebral vasospasm compared to other inhibitors that may have broader or different targets. Its dual role as both a vasodilator and neuroprotective agent further distinguishes it from similar compounds .

Fasudil hydrochloride demonstrates significant species-dependent metabolic differences primarily attributed to aldehyde oxidase enzyme activity variations across different animal species. The metabolic transformation of fasudil hydrochloride to its active metabolite hydroxyfasudil is predominantly mediated by aldehyde oxidase, which exhibits marked species-specific expression patterns and catalytic efficiencies [1].

Research investigations utilizing liver subcellular fractions from various species have revealed that aldehyde oxidase serves as the primary enzyme responsible for fasudil metabolism in rats and humans, while dogs exhibit minimal aldehyde oxidase activity toward fasudil hydrochloride [1]. In rat liver S9 fractions, hydroxyfasudil formation occurs extensively, with similar metabolic capacity observed in human liver S9 preparations. Conversely, dog liver S9 incubations demonstrate negligible hydroxyfasudil generation, indicating fundamental species differences in metabolic pathway utilization [1].

The enzymatic kinetics studies demonstrate that fasudil hydrochloride exhibits higher affinity for human hepatic aldehyde oxidase compared to rat hepatic aldehyde oxidase, suggesting species-specific binding characteristics and catalytic efficiencies [1]. These findings are corroborated by hepatic clearance measurements, where rats demonstrate the highest clearance values at 73.2 mL/min/kg, followed by monkeys at 42.1 mL/min/kg, humans at 38.0 mL/min/kg, and dogs showing markedly reduced clearance at 6.35 mL/min/kg [2].

Molybdenum hydroxylase inhibitor studies have confirmed that aldehyde oxidase, rather than xanthine oxidase, selectively catalyzes the conversion of fasudil to hydroxyfasudil in both rat and human liver cytosol preparations [1]. The oxygen atom incorporation studies further demonstrate that the hydroxyl group in hydroxyfasudil originates from water molecules rather than atmospheric oxygen, providing definitive evidence for aldehyde oxidase-mediated metabolism [1].

| Species | Aldehyde Oxidase Activity | Hydroxyfasudil Formation | Hepatic Clearance (mL/min/kg) | Metabolic Pathway |

|---|---|---|---|---|

| Rat | High | Extensive | 73.2 | Aldehyde oxidase-mediated |

| Human | High | Extensive | 38.0 | Aldehyde oxidase-mediated |

| Dog | Very Low/Absent | Minimal | 6.35 | Non-aldehyde oxidase pathways |

| Monkey | High | Extensive | 42.1 | Aldehyde oxidase-mediated |

Gender-Dependent Absorption and Excretion Profiles

Fasudil hydrochloride exhibits pronounced gender-dependent pharmacokinetic differences that vary significantly across species, with rats demonstrating the most distinct gender-related variations in absorption and excretion parameters [3] [4]. These gender differences manifest primarily in absolute bioavailability, plasma clearance rates, and excretion patterns, with statistical significance consistently observed in rodent models.

In rat pharmacokinetic studies, male subjects demonstrate significantly higher absolute bioavailability compared to female subjects, with corresponding differences in area under the curve measurements and maximum plasma concentrations [3] [4]. The gender differences in rats are attributed to variations in aldehyde oxidase activity, which exhibits gender-dependent expression patterns and catalytic efficiency [1]. Female rats consistently show higher plasma clearance rates and faster excretion compared to male rats, resulting in reduced systemic exposure to both fasudil and its active metabolite hydroxyfasudil [3].

The pharmacokinetic parameters in male rats demonstrate dose-dependent increases in area under the curve and maximum plasma concentrations across the dose range of 2-6 mg/kg, with proportional relationships maintained between dose and systemic exposure [3] [4]. Female rats exhibit similar dose-dependent relationships but with consistently lower absolute values for all pharmacokinetic parameters, indicating enhanced clearance mechanisms or reduced absorption efficiency [3].

Contrasting with the pronounced gender differences observed in rats, beagle dogs demonstrate no significant gender-related variations in fasudil hydrochloride pharmacokinetics [3] [4]. Both male and female beagle dogs exhibit similar absolute bioavailability values, plasma clearance rates, and excretion patterns following both single and repeated administrations [4]. This species-specific absence of gender effects in dogs correlates with their reduced aldehyde oxidase activity, suggesting that gender-dependent metabolic differences may be primarily mediated through aldehyde oxidase expression variations [1].

| Parameter | Male Rats | Female Rats | Male Dogs | Female Dogs |

|---|---|---|---|---|

| Absolute Bioavailability | Higher | Lower | No difference | No difference |

| Plasma Clearance | Lower | Higher | Similar | Similar |

| Excretion Rate | Slower | Faster | Similar | Similar |

| Statistical Significance | p < 0.05 | p < 0.05 | p > 0.05 | p > 0.05 |

Bioavailability Optimization Through Formulation Engineering

Formulation engineering approaches have demonstrated significant potential for optimizing fasudil hydrochloride bioavailability through various drug delivery systems and pharmaceutical technologies. The inherent low oral bioavailability of fasudil hydrochloride, approximately 69% relative to intravenous administration, has prompted extensive research into advanced formulation strategies [5].

Phospholipid complex formulations represent a promising approach for enhancing fasudil hydrochloride bioavailability through improved drug-lipid interactions and membrane permeation characteristics [6] [7]. The optimal phospholipid complex formation occurs at a 1:1 molar ratio of drug to phospholipid, with complexation efficiency reaching 85% under reflux conditions at 40°C for 2 hours [6]. These complexes demonstrate enhanced solubility characteristics and improved membrane permeation properties compared to conventional formulations [7].

Liposomal delivery systems have shown exceptional promise for fasudil hydrochloride bioavailability enhancement, with specialized targeting capabilities for specific tissue delivery [8]. Peptide-coated liposomal formulations demonstrate a 34-fold increase in half-life compared to plain fasudil, with enhanced accumulation in target tissues and reduced systemic clearance [8]. The liposomal encapsulation efficiency ranges from 76% to 89%, with sustained release profiles extending over 120 hours [8].

Nanoparticle-based delivery systems utilizing chitosan matrices have demonstrated significant improvements in corneal and tissue permeation for fasudil hydrochloride [9] [10]. These systems achieve entrapment efficiencies of 41.4% with particle sizes ranging from 144 nm to 836 nm, depending on chitosan concentration and preparation conditions [9]. The nanoparticle formulations exhibit enhanced permeation through biological barriers and improved bioavailability compared to conventional aqueous solutions [10].

Thermosensitive gel formulations incorporating poloxamer 407 and hydroxypropyl methylcellulose provide controlled release characteristics with sustained drug delivery over extended periods [7]. These gel systems demonstrate temperature-dependent gelation properties, allowing for convenient administration as liquid formulations that transform into gel matrices upon contact with body temperature [7].

| Formulation Strategy | Bioavailability Enhancement | Key Advantages | Implementation Challenges |

|---|---|---|---|

| Phospholipid Complex | 85% complexation efficiency | Improved solubility | Complex preparation process |

| Liposomal Systems | 34-fold increased half-life | Targeted delivery | Stability concerns |

| Nanoparticle Delivery | 41.4% entrapment efficiency | Enhanced permeation | Manufacturing complexity |

| Thermosensitive Gels | Controlled release profile | Convenient administration | Limited application scope |

The analytical characterization of these formulations requires sophisticated high-performance liquid chromatography and liquid chromatography-tandem mass spectrometry methods for accurate quantification of fasudil hydrochloride and its metabolites [11] [12]. These analytical methods demonstrate linear ranges from 0.4 to 250 ng/mL for both fasudil and hydroxyfasudil, with lower limits of quantification established at 0.4 ng/mL [11]. The validated analytical methods exhibit inter-day and intra-day precision values within acceptable ranges, supporting reliable bioavailability assessments across different formulation approaches [11].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Drug Indication

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Serine/threonine kinases

AGC group

ROCK [HSA:6093 9475] [KO:K04514 K17388]

Pictograms

Irritant